molecular formula C14H12O3 B6379394 5-(4-Formylphenyl)-2-methoxyphenol CAS No. 1261996-38-6

5-(4-Formylphenyl)-2-methoxyphenol

Cat. No.: B6379394
CAS No.: 1261996-38-6
M. Wt: 228.24 g/mol
InChI Key: WCNCCCKRZLPFIQ-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 2-position of the phenol ring and a formyl-substituted phenyl group at the 5-position. This structure combines electron-donating (methoxy) and electron-withdrawing (formyl) groups, influencing its physicochemical and biological properties. For instance, compounds like 5-(4-Formylphenyl)-2'-deoxyuridine () share the 4-formylphenyl motif, highlighting its utility in nucleoside modifications. Similarly, methoxyphenol derivatives in , and 11 demonstrate antioxidant and anti-inflammatory activities, suggesting possible applications for 5-(4-Formylphenyl)-2-methoxyphenol in medicinal chemistry.

Properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14-7-6-12(8-13(14)16)11-4-2-10(9-15)3-5-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCCCKRZLPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685444
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-38-6
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)-2-methoxyphenol typically involves the formylation of 2-methoxyphenol followed by a series of reactions to introduce the formylphenyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2-methoxyphenol reacts with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 5-(4-Formylphenyl)-2-methoxyphenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Formylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 5-(4-Carboxyphenyl)-2-methoxyphenol.

    Reduction: 5-(4-Hydroxymethylphenyl)-2-methoxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Formylphenyl)-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Notable Properties Reference
5-(4-Formylphenyl)-2'-deoxyuridine 4-formylphenyl, deoxyribose ~350 (estimated) Used in nucleoside synthesis; spectroscopic data aligns with literature
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol Thiazole, amino group 222.25 Selective COX-2 inhibition (IC₅₀ ~11.65 mM)
5-(Diethylsilyl)-2-methoxyphenol Diethylsilyl, 3,4,5-trimethoxyphenyl N/A Enhanced lipophilicity; stable crystalline form
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol Alkoxy alcohol side chain ~286.34 Insecticidal activity; high encapsulation efficiency in lipid nanosystems

Key Observations :

  • Electron Effects: The formyl group in 5-(4-Formylphenyl)-2-methoxyphenol likely reduces electron density at the phenol ring compared to analogs with electron-donating groups (e.g., methoxy or amino), affecting reactivity and intermolecular interactions .
  • Lipophilicity : Silicon-containing derivatives () exhibit higher lipophilicity than the formylphenyl analog, suggesting divergent pharmacokinetic profiles .

Key Observations :

  • Antioxidant Potential: Methoxyphenol derivatives like DMMMP () show strong antioxidant effects due to the phenolic -OH group, a feature shared with 5-(4-Formylphenyl)-2-methoxyphenol .
  • Enzyme Inhibition: Thiazole-containing analogs () demonstrate that substituents like amino-thiazole enhance selectivity for COX-2 over COX-1, whereas the formyl group may favor different binding modes .

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